Dipenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipenine, also known as 3,4-dihydroxyphenethylamine, is a catecholamine neurotransmitter that plays a crucial role in the human body, particularly in the central nervous system. It is an organic compound belonging to the family of catecholamines and phenethylamines. This compound is synthesized in the brain and kidneys and is involved in various physiological processes, including motor control, motivation, reward, and the regulation of hormone release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipenine can be synthesized through several methods. One common method involves the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using the enzyme DOPA decarboxylase. This reaction occurs in the presence of pyridoxal phosphate as a cofactor .
Another synthetic route involves the hydroxylation of tyramine (4-hydroxyphenethylamine) using the enzyme dopamine β-hydroxylase. This reaction requires ascorbic acid and copper ions as cofactors .
Industrial Production Methods
In industrial settings, this compound is produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxybenzaldehyde in the presence of a palladium catalyst. This process yields this compound with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipenine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form 3,4-dihydroxyphenylethylamine.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Dopamine quinone and melanin-like compounds.
Reduction: 3,4-dihydroxyphenylethylamine.
Substitution: Various this compound derivatives with modified functional groups.
Scientific Research Applications
Dipenine has numerous applications in scientific research, including:
Mechanism of Action
Dipenine exerts its effects by binding to specific receptors in the central nervous system. These receptors include dopamine type 1 receptors (D1) and dopamine type 2 receptors (D2). Upon binding to these receptors, this compound activates intracellular signaling pathways that regulate various physiological processes, including motor control, motivation, and reward .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar to dipenine, norepinephrine is a catecholamine neurotransmitter involved in the regulation of mood, arousal, and cardiovascular function.
Serotonin: Although not a catecholamine, serotonin is a neurotransmitter that shares some functional similarities with this compound, particularly in mood regulation.
Uniqueness of this compound
This compound is unique in its ability to act as both a neurotransmitter and a precursor for other catecholamines, such as norepinephrine and epinephrine. Its role in the central nervous system is critical for the regulation of motor control, motivation, and reward, making it a key target for research in neurological and psychiatric disorders .
Properties
CAS No. |
15518-72-6 |
---|---|
Molecular Formula |
C20H38NO2+ |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium |
InChI |
InChI=1S/C20H38NO2/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |
InChI Key |
GDMZQNKKYVYOBJ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
15518-72-6 | |
Synonyms |
diponium diponium bromide diponium iodide triethyl(2-hydroxyethyl)ammonium bromide dicyclopentyl acetate Unospaston |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.